molecular formula C16H22ClN5 B1443554 N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride CAS No. 1361116-27-9

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride

Cat. No.: B1443554
CAS No.: 1361116-27-9
M. Wt: 319.83 g/mol
InChI Key: MRHLQMVOVPEYAU-UHFFFAOYSA-N
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Description

N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a pyrazine ring, all connected through an ethyl chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: It can bind to specific receptors in biological systems, influencing cellular processes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential lead compound for developing new pharmaceuticals.

    Therapeutic Applications: It may have therapeutic potential in treating diseases related to its biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Chemical Manufacturing: It can serve as a building block for the synthesis of other industrial chemicals.

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are ongoing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, using reagents such as ethyl halides.

    Formation of the Pyridine and Pyrazine Rings: These rings can be synthesized through various cyclization reactions involving nitrogen-containing precursors.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the synthesized rings and converting the compound to its hydrochloride salt form using hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine and pyrazine rings, converting them to their respective dihydro forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydro derivatives of the pyridine and pyrazine rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

    [4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine: The free base form of the compound.

    [4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine acetate: The acetate salt form.

    [4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine sulfate: The sulfate salt form.

Uniqueness: The hydrochloride salt form of the compound is unique due to its enhanced solubility in water, which can be advantageous for certain applications. Additionally, the specific arrangement of the piperidine, pyridine, and pyrazine rings connected through an ethyl chain provides a distinct structural framework that can interact with various molecular targets in unique ways.

Properties

IUPAC Name

N-[4-(2-piperidin-4-ylethyl)pyridin-2-yl]pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1(13-3-6-17-7-4-13)2-14-5-8-19-15(11-14)21-16-12-18-9-10-20-16;/h5,8-13,17H,1-4,6-7H2,(H,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLQMVOVPEYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CC(=NC=C2)NC3=NC=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride
Reactant of Route 2
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride
Reactant of Route 3
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride
Reactant of Route 4
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride
Reactant of Route 5
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-(2-(Piperidin-4-yl)ethyl)pyridin-2-yl)pyrazin-2-amine hydrochloride

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